molecular formula C16H23BO3 B3233368 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1353580-66-1

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B3233368
CAS No.: 1353580-66-1
M. Wt: 274.2 g/mol
InChI Key: YFVJVJSYDLOUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a specialized organic compound known for its unique structure and applications in various fields of chemistry and industry. This compound features an isopropyl group attached to the benzene ring, along with a boronic ester group, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Similar compounds such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes . The role of these targets is to facilitate the formation of boronate esters, which are key intermediates in various organic synthesis reactions .

Mode of Action

The compound interacts with its targets (arenes) through a process known as borylation . This reaction involves the addition of a boron atom to the arene, resulting in the formation of a boronate ester .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . The downstream effects of these pathways can lead to the formation of complex organic compounds with potential applications in various fields, including materials science and pharmaceuticals .

Pharmacokinetics

The compound’s solubility in water suggests that it may be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as its stability, metabolic transformations, and potential interactions with other molecules in the body.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of boronate esters through the borylation of arenes . These esters can serve as intermediates in the synthesis of various organic compounds .

Action Environment

The action of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy might be affected in humid conditions. Moreover, its solubility in water indicates that its action might be influenced by the aqueous environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 4-isopropylbenzaldehyde, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium.

  • Boronic Ester Formation: : The resulting boronic acid is then converted to its ester form using pinacol, under conditions of reflux and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound is versatile and can undergo various types of reactions, including:

  • Oxidation: : The benzaldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The isopropyl group can be reduced to form isopropanol.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-Isopropylbenzoic acid

  • Reduction: : Isopropanol derivatives

  • Substitution: : Various boronic acid derivatives

Scientific Research Applications

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: finds applications in:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: : Utilized in the design of pharmaceuticals and drug delivery systems.

  • Industry: : Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is unique due to its specific structural features. Similar compounds include:

  • 4-Isopropylbenzaldehyde: : Lacks the boronic ester group.

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: : Lacks the isopropyl group.

  • 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: : Similar structure but with a carboxylic acid group instead of aldehyde.

These compounds differ in their reactivity and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJVJSYDLOUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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